![molecular formula C11H22O4Si2 B1583585 Bis(trimethylsilyl)itaconate CAS No. 55494-04-7](/img/structure/B1583585.png)
Bis(trimethylsilyl)itaconate
Overview
Description
Bis(trimethylsilyl)itaconate is a chemical compound with the molecular formula C11H22O4Si2 and a molecular weight of 274.46 . It is a derivative of itaconate, an important intermediate metabolite isolated from the tricarboxylic acid cycle .
Molecular Structure Analysis
Bis(trimethylsilyl)itaconate contains a total of 38 bonds, including 16 non-H bonds, 3 multiple bonds, 7 rotatable bonds, and 3 double bonds . It is part of the trimethylsilyl group, which consists of three methyl groups bonded to a silicon atom .Chemical Reactions Analysis
Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry . The solid-state kinetics and gas-phase predictions of the 1,4-bis(trimethylsilyl)benzene are visualized by utilizing thermogravimetric and mass spectral data .Scientific Research Applications
1. Silylation in Gas-Liquid Chromatography
Bis(trimethylsilyl) compounds like bis(trimethylsilyl)acetamide are used in the silylation of lipolysis products for gas-liquid chromatography. This method allows the direct injection of the pyridine solution containing the sample and silylating agent onto the chromatography column, facilitating the efficient analysis of lipolysates (Tallent & Kleiman, 1968).
2. Synthesis of Functionalized Benzene Derivatives
Bis(trimethylsilyl)benzenes are critical starting materials for the synthesis of various chemical compounds. They are used to create benzyne precursors, Lewis acid catalysts, and luminophores. Efficient high-yield routes to functionalized 4-R-1,2-bis(trimethylsilyl)benzenes have been developed, showcasing their versatility in chemical synthesis (Reus et al., 2012).
3. Oxidation of Phosphines and Phosphites
Bis(trimethylsilyl)peroxide is utilized for the selective oxidation of phosphines and phosphites to their respective oxyphosphoryl derivatives. This process is notable for its high yields and stereoselectivities, making it valuable in synthetic applications (Wozniak, Kowalski, & Chojnowski, 1985).
4. Catalysis in Oxidation Reactions
Bis(trimethylsilyl) peroxide serves as an effective oxidant in the presence of certain metal complexes, such as chromium(VI) or ruthenium(II), for the oxidation of alcohols to aldehydes and ketones. This method offers selective oxidation of primary alcohols over secondary ones, demonstrating the compound's role in fine-tuning chemical reactions (Kanemoto et al., 1988).
5. Stabilization of Lithium-Rich Oxide Cathodes
A novel application in battery technology involves using bis(trimethylsilyl)carbodiimide as an electrolyte additive. This compound stabilizes high-voltage lithium-rich oxide cathodes, significantly enhancing their cycling stability. This finding is crucial for the development of more efficient and durable batteries (Lan et al., 2019).
Safety And Hazards
properties
IUPAC Name |
bis(trimethylsilyl) 2-methylidenebutanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O4Si2/c1-9(11(13)15-17(5,6)7)8-10(12)14-16(2,3)4/h1,8H2,2-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYEWOPPVIQNFQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(=O)CC(=C)C(=O)O[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O4Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20334697 | |
Record name | Itaconic acid (tms) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20334697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(trimethylsilyl)itaconate | |
CAS RN |
55494-04-7 | |
Record name | Itaconic acid (tms) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20334697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(trimethylsilyl) itaconate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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